

Application Notes and Protocols for Penoxsulam Residue Analysis in Soil and Water

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Compound of Interest

Compound Name: **Penoxsulam**

Cat. No.: **B166495**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **penoxsulam** residues in soil and water samples. The methodologies outlined are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Overview and Data Summary

Penoxsulam is a triazolopyrimidine sulfonamide herbicide used for the control of broadleaf weeds in various crops.^[1] Monitoring its residues in soil and water is crucial for environmental risk assessment and ensuring food safety.^{[2][3]} This document summarizes key quantitative data from various analytical methods to facilitate comparison and selection of the most appropriate protocol for specific research needs.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD), limits of quantification (LOQ), and recovery rates for **penoxsulam** analysis in soil and water matrices using different analytical methods.

Table 1: Quantitative Analysis of **Penoxsulam** in Soil

Analytical Method	Extraction Method	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	Reference(s)
HPLC-UV	Matrix Solid Phase Dispersion (MSPD)	0.01	0.03	85 - 104	[4][5]
HPLC-UV	Liquid-Liquid Extraction (LLE)	0.01	0.03	78.8 - 90.7	[4][5]
HPLC	QuEChERS	-	0.02	77.2 - 90.0	[6]
HPLC-DAD	-	0.003 (µg/g)	-	-	[7]
HPLC-PDA	MSPD & Partition	0.01 (µg/g)	0.05 (µg/g)	82.5 - 90.2	[8]
LC-DAD	Acidified Acetonitrile: ethanol Extraction	0.008 (µg/g)	0.01 (µg/g)	88.8	[9]

Table 2: Quantitative Analysis of **Penoxsulam** in Water

Analytical Method	Extraction Method	LOD (µg/L)	LOQ (µg/L)	Recovery (%)	Reference(s)
HPLC	QuEChERS	-	20	88.8 - 95.2	[6]
LC/MS/MS	Solid Phase Extraction (SPE)	-	0.05	99 (average)	
HPLC-DAD	-	0.001 (µg/g)	-	-	
HPLC	-	-	-	87.52	[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer step-by-step guidance for sample preparation, extraction, and analysis.

Protocol 1: Analysis of Penoxsulam in Soil using HPLC-UV

This protocol is based on the methods described by Kaur et al. (2014).[\[4\]](#)[\[5\]](#)

1. Sample Preparation:

- Collect soil samples from the desired depth (e.g., 0-20 cm).[\[10\]](#)
- Air-dry the soil samples, homogenize them by grinding, and pass them through a 2-mm sieve.[\[8\]](#)

2. Extraction: Matrix Solid Phase Dispersion (MSPD)

- Weigh 10 g of the prepared soil sample into a glass mortar.
- Add 2 g of Florisil and grind the mixture until a homogeneous mixture is obtained.
- Transfer the mixture to a glass column packed with glass wool at the bottom.
- Elute the **penoxsulam** from the column with 10 mL of acetonitrile.
- Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

3. HPLC-UV Analysis:

- HPLC System: High-Performance Liquid Chromatograph with a UV detector.
- Column: C18 column (e.g., Agilent HC-C18).[\[6\]](#)
- Mobile Phase: Acetonitrile and 0.4% phosphoric acid in water (gradient elution may be required).[\[6\]](#)
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection Wavelength: 230 nm.[\[4\]](#)[\[5\]](#)
- Quantification: Create a calibration curve using **penoxsulam** standards of known concentrations (e.g., 0.01-20 μ g/mL).[\[4\]](#)[\[5\]](#)

Protocol 2: Analysis of Penoxsulam in Water using QuEChERS and HPLC

This protocol is adapted from the method described for paddy field water analysis.[\[6\]](#)

1. Sample Preparation:

- Collect water samples in clean glass bottles.
- If the sample contains suspended solids, filter it through a 0.45 µm membrane filter.

2. Extraction: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

- Take a 10 mL aliquot of the water sample in a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the upper acetonitrile layer for cleanup.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer a 1 mL aliquot of the acetonitrile extract to a 2 mL microcentrifuge tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Analysis:

- HPLC System: High-Performance Liquid Chromatograph with a DAD or UV detector.
- Column: C18 column.
- Mobile Phase: Acetonitrile and water (isocratic or gradient elution).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: 230-280 nm.
- Quantification: Prepare matrix-matched standards for the calibration curve to compensate for matrix effects.

Protocol 3: Analysis of Penoxsulam in Water using UPLC-MS/MS

This protocol is based on the highly sensitive and selective method for detecting low concentrations of **penoxsulam**.[\[11\]](#)

1. Sample Preparation:

- Collect water samples and store them refrigerated prior to analysis.[\[11\]](#)
- Acidify samples with formic acid to a pH < 4 to prevent hydrolysis if necessary.[\[12\]](#)

2. Solid Phase Extraction (SPE):

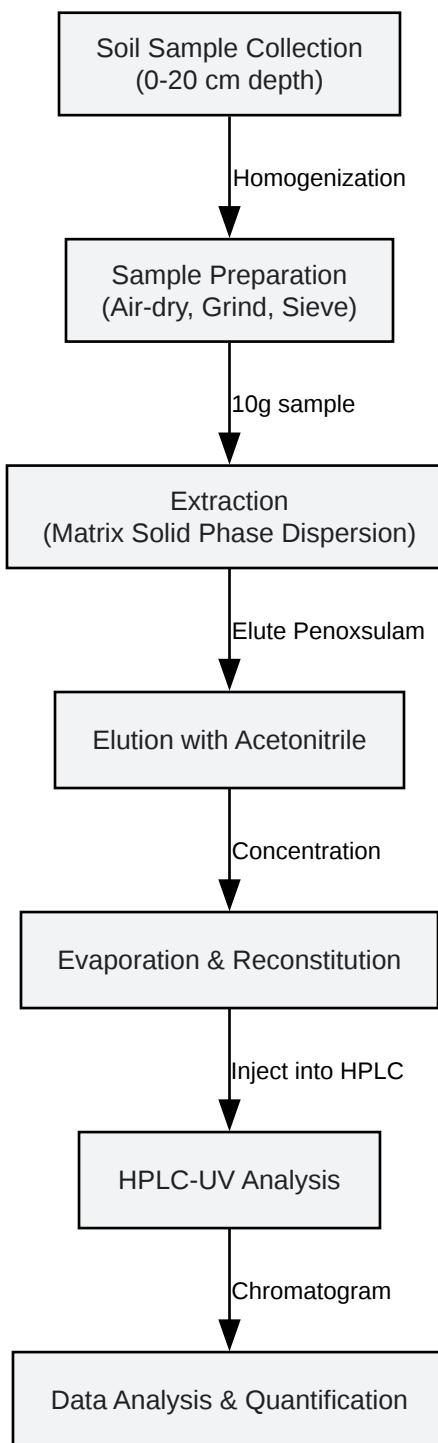
- Condition a polymeric anion exchange SPE cartridge with methanol followed by water.
- Load a specific volume of the water sample (e.g., 100 mL) onto the cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the **penoxsulam** with an acetonitrile:formic acid solution.[\[11\]](#)
- Evaporate the eluate to dryness and reconstitute in a suitable solvent for UPLC-MS/MS analysis.

3. UPLC-MS/MS Analysis:

- UPLC System: Ultra-Performance Liquid Chromatograph.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[\[11\]](#)
- Column: A suitable reversed-phase column (e.g., Zorbax SB C8).[\[11\]](#)
- Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 10 μ L.
- MS/MS Detection: Monitor specific precursor-to-product ion transitions for **penoxsulam** for quantification and confirmation. The presence of **penoxsulam** is confirmed by comparing the retention time and the ratio of the two selected reaction monitoring transitions with those of a known standard.[\[11\]](#)

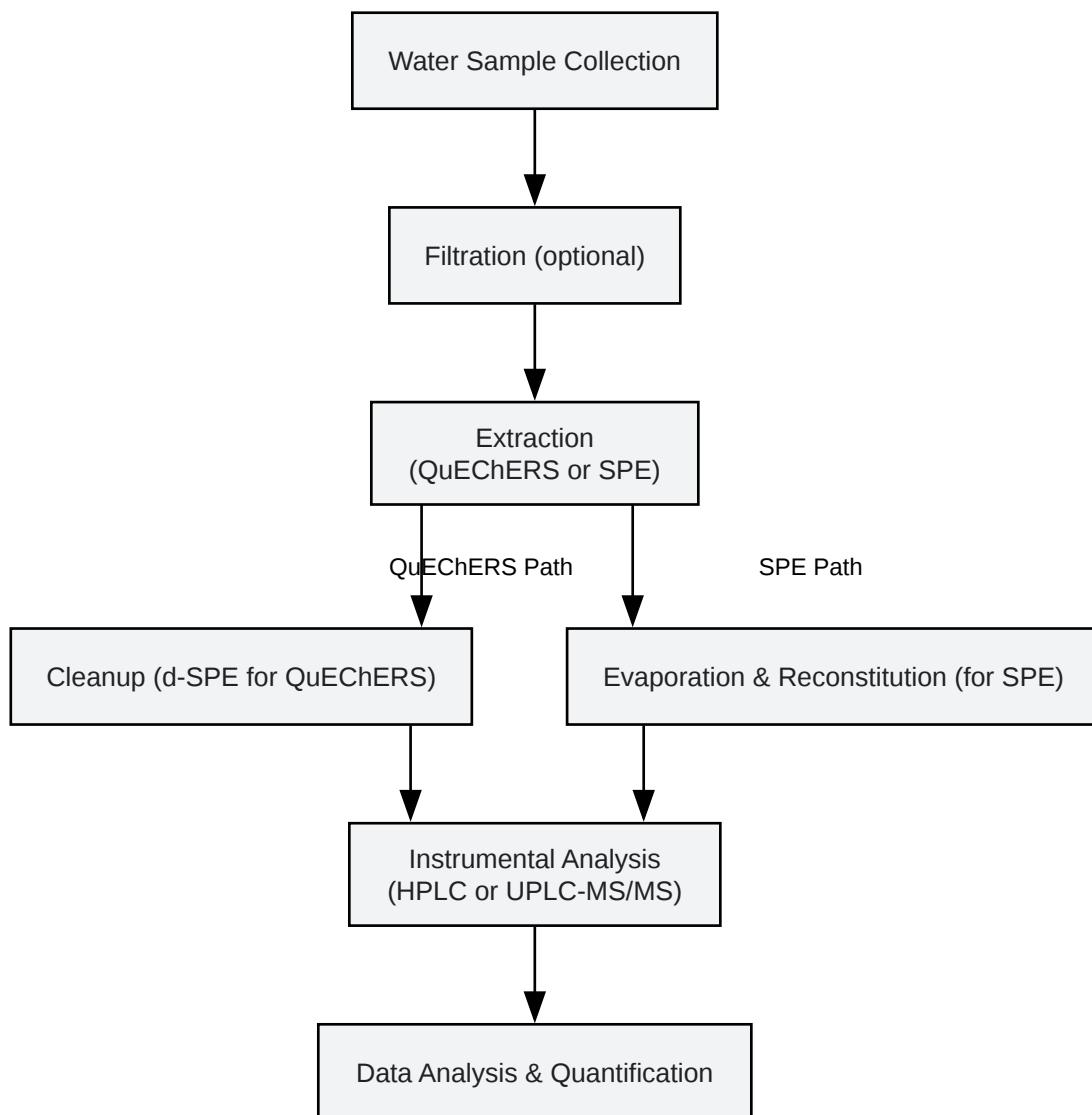
Visualized Workflows

The following diagrams illustrate the experimental workflows for the analysis of **penoxsulam** in soil and water.



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Soil Analysis Workflow



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Water Analysis Workflow

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